molecular formula C10H9FO2 B170268 methyl (E)-3-(2-fluorophenyl)prop-2-enoate CAS No. 104201-65-2

methyl (E)-3-(2-fluorophenyl)prop-2-enoate

Cat. No. B170268
M. Wt: 180.17 g/mol
InChI Key: HEGMSNMENPDWJB-VOTSOKGWSA-N
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Patent
US05770605

Procedure details

17.8 gm of the compound prepared in (1) above was dissolved in 200 ml of methanol. The mixture was catalytically hydrogenated using 6 gm of 10% palladium-on-carbon as a catalyst. After the removal of the catalyst by filtration and the solvent was evaporated to produce 14.7 gm of the title compound.
[Compound]
Name
compound
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[O:7]>CO.[Pd]>[F:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
compound
Quantity
17.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=O)OC)C=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.